Dapsone hydroxylamine
Overview
Description
N-HYDROXYDAPSONE, also known as dapsone hydroxylamine, is a metabolite of the sulfonamide antibiotic dapsone. It is formed through the N-hydroxylation of dapsone by cytochrome P-450 enzymes in the liver. This compound is known for its role in various adverse effects associated with dapsone, including methemoglobinemia, hemolytic anemia, and thrombosis .
Mechanism of Action
Target of Action
Dapsone hydroxylamine (DDS-NHOH), an active metabolite of Dapsone, primarily targets red blood cells (RBCs) . It is known to induce the procoagulant activity of RBCs .
Mode of Action
DDS-NHOH interacts with its targets by increasing the exposure of phosphatidylserine (PS) and augmenting the formation of PS-bearing microvesicles (MV) in RBCs . This interaction leads to an increase in prothrombotic risks .
Biochemical Pathways
The biochemical pathways affected by DDS-NHOH involve the generation of reactive oxygen species (ROS) . The ROS generation and the subsequent dysregulation of enzymes maintaining membrane phospholipid asymmetry induce the procoagulant activity of DDS-NHOH . This compound also accelerates thrombin generation .
Pharmacokinetics
Dapsone, from which DDS-NHOH is derived, is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacetyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of DDS-NHOH . These metabolic processes impact the bioavailability of DDS-NHOH.
Result of Action
The molecular and cellular effects of DDS-NHOH’s action include enhanced RBC self-aggregation and adherence of RBCs to endothelial cells . Most importantly, DDS-NHOH increases thrombus formation in vivo, substantiating a potential prothrombotic risk .
Biochemical Analysis
Biochemical Properties
Dapsone hydroxylamine interacts with various enzymes and proteins. It is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacetyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4) . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .
Cellular Effects
This compound has significant effects on various types of cells. It induces cytotoxicity via reactive oxygen species (ROS) generation in various types of cells . In freshly isolated human red blood cells (RBCs), sub-hemolytic concentrations of this compound increased phosphatidylserine (PS) exposure and augmented the formation of PS-bearing microvesicles (MV) .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It increases prothrombotic risks by inducing the procoagulant activity of red blood cells (RBCs) . This is achieved through reactive oxygen species (ROS) generation and the subsequent dysregulation of enzymes maintaining membrane phospholipid asymmetry .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, both the single dose of 50 or 100 mg/kg (i.p.) this compound and repeated doses of 10 mg/kg per day (i.p.) for 4 days increased thrombus formation in rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Both the single dose of 50 or 100 mg/kg (i.p.) this compound and repeated doses of 10 mg/kg per day (i.p.) for 4 days increased thrombus formation in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacetyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After ingestion, Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract. It is distributed throughout total body water and is present in all tissues .
Subcellular Localization
This compound forms intracellular adducts . Interestingly, this compound rapidly and selectively distributes into red blood cells (RBCs) within the circulation and disrupts the integrity of RBCs .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-HYDROXYDAPSONE is synthesized through the N-hydroxylation of dapsone. This process involves the use of cytochrome P-450 enzymes, which catalyze the addition of a hydroxyl group to the nitrogen atom of the dapsone molecule. The reaction typically occurs in the liver, where these enzymes are abundant .
Industrial Production Methods: The process involves the use of cytochrome P-450 enzymes or similar catalytic systems to achieve the N-hydroxylation of dapsone .
Chemical Reactions Analysis
Types of Reactions: N-HYDROXYDAPSONE undergoes several types of chemical reactions, including:
Reduction: N-HYDROXYDAPSONE can be reduced back to dapsone under certain conditions.
Substitution: The hydroxyl group in N-HYDROXYDAPSONE can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Reduction: Reducing agents such as glutathione can facilitate the reduction of N-HYDROXYDAPSONE back to dapsone.
Substitution: Various nucleophiles can react with the hydroxyl group in N-HYDROXYDAPSONE to form substituted products.
Major Products Formed:
Oxidation Products: Reactive oxygen species and other oxidized derivatives.
Reduction Products: Dapsone.
Substitution Products: Various substituted derivatives depending on the nucleophiles used.
Scientific Research Applications
N-HYDROXYDAPSONE has several scientific research applications, including:
Comparison with Similar Compounds
Dapsone: The parent compound from which N-HYDROXYDAPSONE is derived.
Sulfonamides: A class of antibiotics that share similar structural features and metabolic pathways.
Hydroxylamine Derivatives: Compounds that contain the hydroxylamine functional group and exhibit similar chemical reactivity.
Uniqueness: N-HYDROXYDAPSONE is unique in its ability to induce specific adverse effects such as methemoglobinemia, hemolytic anemia, and thrombosis. Its role as a metabolite of dapsone and its specific interactions with red blood cells and reactive oxygen species distinguish it from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDSJDWESCGRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186361 | |
Record name | Dapsone hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32695-27-5 | |
Record name | Dapsone hydroxylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dapsone hydroxylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dapsone hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAPSONE HYDROXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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